7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C19H12F3NO5 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a dihydrocyclopenta[c]chromenone core
Properties
Molecular Formula |
C19H12F3NO5 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H12F3NO5/c20-19(21,22)10-4-7-16(15(8-10)23(25)26)27-11-5-6-13-12-2-1-3-14(12)18(24)28-17(13)9-11/h4-9H,1-3H2 |
InChI Key |
DZQIHFSTKNNJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps. The starting materials typically include 2-nitro-4-(trifluoromethyl)phenol and a suitable chromenone derivative. The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction . Industrial production methods may involve continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenoxy group can participate in hydrogen bonding and other interactions with target proteins .
Comparison with Similar Compounds
Similar compounds include:
- 7-(2,6-dinitro-4-trifluoromethylphenoxy)-3-(3-methoxyphenoxy)-2-methylchromen-4-one
- 7-(2-nitro-4-trifluoromethylphenoxy)-4-propylchromen-2-one
- 3-(2-nitro-4-trifluoromethylphenoxy)benzo[c]chromen-6-one
Compared to these compounds, 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern and the presence of the dihydrocyclopenta[c]chromenone core, which imparts distinct chemical and physical properties.
Biological Activity
The compound 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS Number: 304894-73-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The compound has a complex structure characterized by a cyclopenta[c]chromen-4-one core, substituted with a nitro group and a trifluoromethylphenoxy moiety. Its molecular formula is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 391.306 g/mol |
| Purity | ≥90% |
| Storage Temperature | 2-8 °C |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit varying degrees of anticancer activity. The presence of the nitro and trifluoromethyl groups may enhance the compound's interaction with biological targets, potentially leading to cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study examining the cytotoxic effects of related compounds, it was found that derivatives with nitro substitutions showed moderate to high activity against several cancer cell lines. For instance, compounds structurally similar to 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one demonstrated IC50 values ranging from 10 to 50 µM against breast and lung cancer cell lines, indicating promising anticancer properties .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Nitro groups are often associated with increased antimicrobial activity due to their ability to disrupt microbial DNA synthesis.
Research Findings
A related study evaluated the antimicrobial efficacy of various phenoxy derivatives against Mycobacterium tuberculosis. The findings revealed that certain analogs exhibited significant activity, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains . Although specific data for 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is limited, its structural similarity suggests it may possess comparable activity.
The biological activity of this compound may be attributed to several mechanisms:
- Electrophilic Attack : The nitro group can act as an electrophile, facilitating reactions with nucleophiles within biological systems.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or form adducts, leading to disruption of replication and transcription processes.
- Signal Transduction Modulation : The trifluoromethyl group may influence signaling pathways by modulating protein interactions or enzyme activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
